molecular formula C4H4N2O4 B133025 Dialuric acid CAS No. 444-15-5

Dialuric acid

Cat. No. B133025
CAS RN: 444-15-5
M. Wt: 144.09 g/mol
InChI Key: BVEWMNTVZPFPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dialuric acid is a compound that has been studied in various contexts, particularly in relation to its redox properties and its role in the alloxan-dialuric acid redox cycle. It is known to be an oxidation product of cytosine derivatives and is susceptible to further oxidation. The compound has been implicated in the diabetogenic action of alloxan due to its ability to produce cytotoxic radicals upon reoxidation .

Synthesis Analysis

The synthesis of dialuric acid can occur through the reduction of alloxan, which has been investigated using pulse radiolysis techniques. A radical intermediate is formed during this reduction process, which then disproportionates to yield dialuric acid . Additionally, the oxidation of 5-hydroxy-2'-deoxyuridine can lead to the formation of dialuric acid derivatives .

Molecular Structure Analysis

The molecular structure of dialuric acid has been characterized by NMR and MS analyses. It has been determined that the carbonyl and hydroxyl groups are positioned at C6 and C5, respectively, and these groups exist in their fully hydrated form in aqueous solutions . Theoretical investigations using density functional theory have also provided insights into the redox cycle between alloxan and dialuric acid, detailing the formation of a stable neutral radical and the subsequent formation of the dialuric acid anion .

Chemical Reactions Analysis

Dialuric acid undergoes autoxidation, a process that generates reactive oxygen species such as superoxide radicals and hydrogen peroxide. This autoxidation can be catalyzed by transition metals like copper, iron, and manganese, and the presence of iron can lead to the formation of hydroxyl radicals . The kinetics of these oxidation reactions have been studied, revealing the rate constants for various steps in the autoxidation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of dialuric acid have been explored through studies of its stability and ultraviolet absorption spectra. It has been found that dialuric acid is unstable in both acidic and alkaline solutions due to its ease of oxidation by dissolved air. However, the addition of cysteine can prevent this oxidation, allowing for the determination of its ultraviolet absorption spectrum . The autoxidation of dialuric acid is influenced by factors such as pH, temperature, and pyrimidine concentration .

Scientific Research Applications

  • Mechanism in Diabetogenic Activity : Dialuric acid plays a crucial role in the diabetogenic action of alloxan. Studies reveal that the keto-enol stability order of dialuric acid changes upon ionization, influencing the formation of superoxide radical anion in its auto-oxidation process. This mechanism is crucial for understanding alloxan's diabetogenic action (Czerwiñska et al., 2006).

  • Oxidation of Nucleosides : Research on the oxidation of 5-hydroxy-2'-deoxyuridine, a nucleoside, shows that dialuric acid derivatives form during this process. These derivatives are important in understanding the oxidative stress and potential damage to DNA and RNA (Rivière et al., 2004).

  • Alloxan-Dialuric Acid Redox Cycle : A theoretical investigation using density functional theory explored the redox cycle between alloxan and dialuric acid. This cycle is significant for understanding the diabetogenic activity of alloxan, which involves the production of cytotoxic radicals during the reoxidation of dialuric acid (Kakkar & Bhandari, 2013).

  • Alloxan-Dialuric Acid Complex Redox Mechanism : Kinetic studies demonstrate that the same radical is formed by the reduction of alloxan or oxidation of dialuric acid. This finding is crucial in understanding the redox potentials and reactions involved in this mechanism (Rosso et al., 2009).

  • Toxicity in Insulin-Producing Cells : Dialuric acid, when combined with alloxan, plays a role in the generation of reactive oxygen species, leading to the destruction of insulin-producing cells in the pancreas. This aspect is critical in understanding the induction of diabetes mellitus (Lenzen, 2008).

  • Toxicity in Microtubule-Binding Protein : A study on the toxic effects of dialuric acid on microtubule-associated protein tau (MAPT) suggests that dialuric acid can induce toxicity by hyperphosphorylating the tau protein, leading to damage to pancreatic beta cells and potentially contributing to diabetes mellitus (Kumar & Kannan, 2020).

Future Directions

Future research directions could involve further investigation of the redox cycle between alloxan and dialuric acid . There is also an urgent need for more and better research on different diuretic strategies in patients with heart failure .

properties

IUPAC Name

5-hydroxy-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h1,7H,(H2,5,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEWMNTVZPFPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265223
Record name 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dialuric acid

CAS RN

444-15-5
Record name 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxybarbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dialuric acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T856T7DXN9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dialuric acid
Reactant of Route 2
Reactant of Route 2
Dialuric acid
Reactant of Route 3
Reactant of Route 3
Dialuric acid
Reactant of Route 4
Dialuric acid
Reactant of Route 5
Reactant of Route 5
Dialuric acid
Reactant of Route 6
Reactant of Route 6
Dialuric acid

Citations

For This Compound
3,750
Citations
R Munday - Biochemical pharmacology, 1988 - Elsevier
… autoxidation of dialuric acid, a process which is believed to … In contrast, hydroxyl radical was formed during dialuric acid … importance in hydroxyl radical generation from dialuric acid. …
Number of citations: 147 www.sciencedirect.com
RS Tipson, LH Cretcher - The Journal of Organic Chemistry, 1951 - ACS Publications
… of alloxantin dihydrate and dialuric acid monohydrate. According … product is crystalline dialuric acid monohydrate. Consequently, … with alloxan monohydrate or dialuric acid monohydrate, …
Number of citations: 28 pubs.acs.org
G Cohen, RE Heikkila - Journal of Biological Chemistry, 1974 - ASBMB
… Lastly, dialuric acid causes hemolysis of erythrocytes … Formation of HzOz by dialuric acid has been described (26, 35). In this study, we used superoxide dismutase and the ethylene…
Number of citations: 207 www.jbc.org
CC Winterbourn, WB Cowden, HC Sutton - Biochemical pharmacology, 1989 - Elsevier
… This may be why acceleration of dialuric acid oxidation was not … of dialuric acid) to dialuric acid eliminated the lag period in the presence of SOD and gave initial rates of dialuric acid …
Number of citations: 90 www.sciencedirect.com
GM Richardson - Biochemical Journal, 1932 - ncbi.nlm.nih.gov
… In previous experiments we added solutions already saturated with oxygen to dialuric acid at high dilution to overcome this limitation, but the increased liability to error at such dilutions …
Number of citations: 18 www.ncbi.nlm.nih.gov
LE ALeXANDeR, DT Pitman - Acta Crystallographica, 1956 - scripts.iucr.org
… Dialuric acid monohydrate crystallizes in the monoclinic space group C-~h-P21/n. Four … by eight oxygen atoms attached to six dialuric acid molecules. Introduction Dialuric acid (2,4,5,6-…
Number of citations: 12 scripts.iucr.org
WA Struck, PJ Elving - Journal of the American Chemical Society, 1964 - ACS Publications
… the kinetically controlled 2e reduction to dialuric acid. Wave II (… II and is apparently due to reduction of dialuric acid produced by … Dialuric acid is oxidized to alloxan in an anodic wave …
Number of citations: 42 pubs.acs.org
M Elsner, E Gurgul-Convey, S Lenzen - Free radical biology and medicine, 2006 - Elsevier
… effect on the toxicity of dialuric acid, because dialuric acid reacts spontaneously with O 2 and generates ROS, so that dialuric acid shows significant toxicity also in the absence of a thiol. …
Number of citations: 121 www.sciencedirect.com
J Rivière, F Bergeron, S Tremblay… - Journal of the …, 2004 - ACS Publications
… and dialuric acid derivatives exist in their fully hydrated form in aqueous solution. Finally, the dialuric acid … of dialuric acid, with an OH group at C5 and a hydrated carbonyl group at C6. …
Number of citations: 33 pubs.acs.org
R Kakkar, M Bhandari - International Journal of Quantum …, 2013 - Wiley Online Library
… reaction, yielding directly the dialuric acid anion, which then … dialuric acid is responsible for the diabetogenic activity of alloxan, producing cytotoxic radicals on reoxidation of dialuric acid…
Number of citations: 14 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.